4,4-Difluoro-1-(1-methylcyclopropyl)butane-1,3-dione
Overview
Description
4,4-Difluoro-1-(1-methylcyclopropyl)butane-1,3-dione is a chemical compound with the molecular formula C8H10F2O2 and a molecular weight of 176.16 g/mol It is characterized by the presence of two fluorine atoms and a cyclopropyl group attached to a butane-1,3-dione backbone
Preparation Methods
The synthesis of 4,4-Difluoro-1-(1-methylcyclopropyl)butane-1,3-dione typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the reaction of a cyclopropyl ketone with a fluorinating agent to introduce the difluoro groups. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4,4-Difluoro-1-(1-methylcyclopropyl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione to corresponding alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4-Difluoro-1-(1-methylcyclopropyl)butane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-(1-methylcyclopropyl)butane-1,3-dione involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong bonds with biological molecules, potentially inhibiting or modifying enzyme activity. The cyclopropyl group may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 4,4-Difluoro-1-(1-methylcyclopropyl)butane-1,3-dione include:
4,4-Difluoro-1-phenyl-1,3-butanedione: A fluorinated β-diketone ligand used in metal complex formation.
4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione: Another fluorinated compound with similar structural features.
The uniqueness of this compound lies in its specific combination of fluorine atoms and the cyclopropyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4,4-difluoro-1-(1-methylcyclopropyl)butane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O2/c1-8(2-3-8)6(12)4-5(11)7(9)10/h7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIDGJQMZBDJPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(=O)CC(=O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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